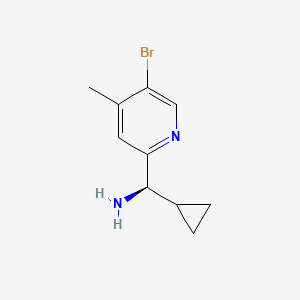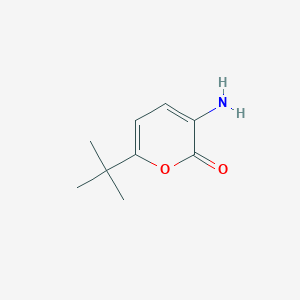
1-ethynyl-N-propylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethynyl-N-propylcyclobutan-1-amine is an organic compound that belongs to the class of amines. This compound features a cyclobutane ring, an ethynyl group, and a propylamine moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-N-propylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propargyl bromide, followed by the reduction of the resulting propargyl ketone to the corresponding alcohol. The alcohol is then converted to the amine via reductive amination using ammonia or a primary amine under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of cyclobutanone, its alkylation with propargyl bromide, and subsequent reductive amination. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation steps .
Análisis De Reacciones Químicas
Types of Reactions
1-ethynyl-N-propylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Ethyl-substituted amines.
Substitution: Various alkylated and acylated amine derivatives.
Aplicaciones Científicas De Investigación
1-ethynyl-N-propylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-N-propylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-ethynylcyclobutan-1-amine: Lacks the propyl group, making it less hydrophobic.
N-propylcyclobutan-1-amine: Lacks the ethynyl group, reducing its ability to participate in π-π interactions.
1-ethynyl-N-methylcyclobutan-1-amine: Contains a methyl group instead of a propyl group, affecting its steric properties.
Uniqueness
1-ethynyl-N-propylcyclobutan-1-amine is unique due to its combination of an ethynyl group and a propylamine moiety attached to a cyclobutane ring. This structure provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1-ethynyl-N-propylcyclobutan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-10-9(4-2)6-5-7-9/h2,10H,3,5-8H2,1H3 |
Clave InChI |
LJGMQHNBICOWPI-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1(CCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)










![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
